molecular formula C9H10N2O5 B1262343 2-Nitrotyrosine

2-Nitrotyrosine

Cat. No.: B1262343
M. Wt: 226.19 g/mol
InChI Key: RCZUDMZUWULMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrotyrosine, also known as 3-Nitrotyrosine, is a post-translationally modified amino acid formed from the nitration of tyrosine residues in proteins. This modification is primarily mediated by reactive nitrogen species, most notably peroxynitrite (ONOO⁻), a powerful oxidant generated from the rapid reaction between nitric oxide (NO) and superoxide anion (O₂⁻) . The addition of a nitro group (-NO₂) significantly alters the properties of tyrosine, changing its phenol group pKa, redox potential, and hydrophobicity, which can lead to profound structural and functional changes in proteins . In biomedical research, this compound serves as a critical and widely recognized biomarker of cell damage, inflammation, and nitrosative stress . Its detection and quantification provide an indirect measure of in vivo NO production and peroxynitrite formation, which are implicated in a vast array of pathological conditions. Elevated levels of this compound have been documented in numerous diseases, including rheumatoid arthritis, septic shock, and coeliac disease, and are undetectable in healthy subjects . Its role is particularly prominent in neurodegenerative disorders, where it is found in the neurofibrillary tangles of Alzheimer's disease patients, the Lewy bodies of Parkinson's disease, and the motor neurons of amyotrophic lateral sclerosis (ALS) models . The specific research value of this compound lies in its ability to disrupt critical cellular processes. By altering protein function, it can inhibit enzymatic activity, as demonstrated by the inactivation of mitochondrial proteins like manganese superoxide dismutase (MnSOD) and Vu_FeSOD . Furthermore, because the nitration of a tyrosine residue prevents its phosphorylation, this compound formation can disrupt essential cell signaling pathways mediated by tyrosine kinases, potentially leading to apoptosis . This makes it an invaluable tool for studying the molecular mechanisms linking oxidative stress to cellular dysfunction and death. This product is provided as a high-purity chemical reagent for research applications only. It is strictly labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)3-5-1-2-6(12)4-8(5)11(15)16/h1-2,4,7,12H,3,10H2,(H,13,14)

InChI Key

RCZUDMZUWULMID-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

Scientific Research Applications

Biomarker for Oxidative Stress and Inflammation

2-Nitrotyrosine serves as a crucial biomarker for oxidative stress and inflammation, particularly in cardiovascular diseases and diabetes. Elevated levels of nitrotyrosine have been associated with various inflammatory conditions, indicating its potential use in clinical diagnostics.

  • Cardiovascular Disease : A study indicated that patients with coronary artery disease exhibited significantly higher levels of nitrotyrosine compared to healthy controls, suggesting its role in assessing cardiovascular risk . The median levels were reported at 9.1 µmol/mol in patients versus 5.2 µmol/mol in controls (P<.001), highlighting its potential as a diagnostic marker.
  • Diabetes : Research has shown that the presence of nitrotyrosine in the plasma of diabetic patients correlates with oxidative stress related to vascular complications. In a study involving Type II diabetic patients, nitrotyrosine was detected at an average concentration of 0.251 µmol/l, indicating peroxynitrite generation .

Role in Atherosclerosis

This compound has been identified as a significant contributor to the pathophysiology of atherosclerosis. It promotes human aortic smooth muscle cell migration, which is a critical process in vascular lesion formation.

  • Cell Migration Studies : Experimental data demonstrated that exposure to nitrotyrosine increased human aortic smooth muscle cell migration by up to 157% compared to controls, with significant upregulation of migration-related markers such as PDGF receptor-B and MMP2 . This suggests that nitrotyrosine may facilitate the progression of atherosclerotic lesions.

Therapeutic Implications

The modulation of nitrotyrosine levels presents therapeutic opportunities in managing oxidative stress-related diseases.

  • Cardioprotective Agents : Certain medications like empagliflozin and liraglutide have shown potential in reducing nitrotyrosine levels and improving endothelial function in models of diabetes and cardiovascular dysfunction . These findings suggest that targeting nitrotyrosine levels could be beneficial in therapeutic strategies against cardiovascular diseases.

Research Methodologies

Recent advancements in analytical techniques have enhanced the detection and quantification of nitrotyrosine in biological samples:

  • Mass Spectrometry : A novel immunoaffinity-based mass spectrometry method has been developed for the selective enrichment of nitrotyrosine-containing peptides, allowing for comprehensive characterization of the nitrotyrosine proteome . This method has been successfully applied to quantify changes in protein nitration under various experimental conditions.

Data Table: Summary of Case Studies Involving this compound

Study ReferenceCondition StudiedKey FindingsImplications
Cardiovascular DiseaseHigher levels of nitrotyrosine in CAD patients (median 9.1 µmol/mol)Potential diagnostic marker for CAD risk
Type II DiabetesNitrotyrosine detected at 0.251 µmol/l; correlated with glucose levelsIndicates oxidative stress involvement
AtherosclerosisIncreased AoSMC migration by 157% due to nitrotyrosine exposureSuggests role in vascular lesion formation
Cardiovascular DysfunctionMedications reduced nitrotyrosine levels and improved endothelial functionTherapeutic targeting of oxidative stress

Chemical Reactions Analysis

Radical-Mediated Nitration Mechanisms

3-Nitrotyrosine arises primarily through free radical reactions involving reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (- NO₂). Key pathways include:

Peroxynitrite Pathway

  • Mechanism : Protonation of ONOO⁻ forms ONOOH, which decomposes to generate - NO₂ and tyrosyl radical (TyrO- ). TyrO- couples with - NO₂ at diffusion-controlled rates to yield 3-nitrotyrosine .

  • Competing Reactions :

    • Dityrosine formation via TyrO- dimerization dominates under low - NO₂ concentrations .

    • Reaction efficiency depends on the ratio of TyrO- to free tyrosine .

Myeloperoxidase (MPO)-Catalyzed Pathway

  • MPO oxidizes nitrite (NO₂⁻) to - NO₂ in the presence of H₂O₂, enabling tyrosine nitration .

  • Evidence : MPO knockout mice show reduced 3-nitrotyrosine levels in inflammatory models .

Transition Metal-Dependent Pathways

  • Metal centers (e.g., Fe³⁺, Cu²⁺) catalyze - NO₂ generation from NO₂⁻, promoting nitration .

Table 1: Major Oxidants and Their Roles in Tyrosine Nitration

OxidantReaction PathwayKey ProductsDominant Conditions
PeroxynitriteONOO⁻ → ONOOH → - NO₂ + TyrO-3-Nitrotyrosine, DityrosineHigh ONOO⁻ flux, acidic pH
MPO/H₂O₂/NO₂⁻MPO oxidizes NO₂⁻ → - NO₂3-Nitrotyrosine, ChlorotyrosineInflammatory sites
- OH/CO₃- ⁻TyrOH → TyrO- → + - NO₂3-Nitrotyrosine, DOPAHigh ROS environments
O₃/- NO₂Direct oxidation of tyrosine3-NitrotyrosinePolluted air (PM₂.5/NO₂)

Critical Parameters Influencing Yield

  • Radical Steady-State Concentrations : Low TyrO- levels favor dityrosine over nitrotyrosine .

  • CO₂ : Enhances ONOO⁻ reactivity via ONOOCO₂⁻ formation, increasing nitration efficiency .

  • Antioxidants : Scavenge radicals (e.g., ascorbate inhibits nitration) .

Competing Pathways and Byproducts

  • Dityrosine vs. Nitrotyrosine :

    • Dominated by the ratio of TyrO- to - NO₂ .

    • High tyrosine concentrations favor dityrosine .

  • 3-Hydroxytyrosine (DOPA) : Formed via - OH or oxo–metal complex oxidation .

  • Chlorotyrosine : MPO-specific marker from Cl⁻ oxidation, co-detected with nitrotyrosine in atherosclerosis .

Air Pollution-Induced Nitration

  • PM₂.5/- NO₂ Synergy : Particulate matter and - NO₂ increase 3-nitrotyrosine formation in lung lining fluid .

    • At 25 μg/m³ PM₂.5 and - NO₂, O₃ and - NO₂ contribute equally to tyrosine oxidation .

Pathophysiological Roles

  • Vascular Dysfunction : 3-Nitrotyrosine promotes aortic smooth muscle cell migration via ROS/ERK pathways .

  • Protein Function Alteration : Nitration modifies enzyme activity (e.g., prostaglandin H synthase-2) .

Analytical Advances in Detection

  • Mass Spectrometry : Identified 2,603 novel nitrotyrosine-containing peptides, validating 70% via synthetic standards .

  • Immunoblotting : Confirmed nitration in peroxynitrite-treated proteins (e.g., PKM, EF2) .

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer : Deposit raw data (e.g., mass spectrometry files) in public repositories like PRIDE or MetaboLights. Provide step-by-step protocols for sample preparation and instrument calibration in supplementary materials, adhering to guidelines from journals like the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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